h_49_Ethisterone
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Overview
Description
Ethisterone: It was the first orally active progestin and is a metabolite of danazol . Ethisterone was discovered in 1938 and introduced for medical use in Germany in 1939 and in the United States in 1945 . It was used in the treatment of gynecological disorders such as irregular menstruation, amenorrhea, and premenstrual syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethisterone involves several steps. One common method starts with 4-androstenedione and triethyl orthoformate as reaction raw materials. An etherification reaction is conducted, followed by the addition of triethylamine to adjust the pH value. The product is then filtered, washed, and dried to obtain etherate I. Dehydration is conducted after mixing methylbenzene, potassium hydroxide, and isobutanol. Tetrahydrofuran is added, and acetylene gas is introduced until it is no longer absorbed. The dissolved etherate I is added to the mixture, and acetylene gas is introduced again. Sulfuric acid is added until the pH reaches 1-2. The material is then distilled, concentrated, washed to neutrality, and dried to obtain the crude product, which is then refined .
Industrial Production Methods: The industrial production of ethisterone follows similar steps but is optimized for higher yield and efficiency. The reaction conditions are moderate, and the process is designed to be simple and convenient, with fewer reaction steps and high yield .
Chemical Reactions Analysis
Types of Reactions: Ethisterone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethisterone has been used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of other steroids and progestogens.
Biology: Studying the effects of progestogens on biological systems.
Medicine: Investigating its use in hormone replacement therapy and contraceptives.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Ethisterone acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone. It has weak progestogenic activity and weak androgenic activity but does not seem to have estrogenic activity . The mechanism involves binding to the progesterone receptor, leading to changes in gene expression and subsequent physiological effects .
Comparison with Similar Compounds
Norethisterone: Another synthetic progestogen with similar uses in contraception and hormone replacement therapy.
Dimethisterone: An analogue of ethisterone with similar progestogenic activity.
Uniqueness: Ethisterone was the first orally active progestogen and has a unique structure with an ethynyl group at the 17β position, which distinguishes it from other progestogens .
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(10R,13S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16?,17?,18?,19-,20-,21-/m0/s1 |
InChI Key |
CHNXZKVNWQUJIB-AYUYWISESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C#C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C |
Origin of Product |
United States |
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